Neodysidenin
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Overview
Description
Neodysidenin is a unique compound isolated from the marine sponge Dysidea herbacea. It belongs to the L-series of trichloroleucine peptides and has a distinctive chemical scaffold that makes it a selective inhibitor of platelet-type 12-human lipoxygenase
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodysidenin is primarily isolated from natural sources, specifically the marine sponge Dysidea herbacea. The complete configuration of this compound is obtained through a combination of methods, including capillary electrophoresis of Marfey’s derivatives . The synthetic route involves the isolation of the compound from the sponge, followed by purification and structural elucidation.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through extraction from marine sponges, which limits its availability for extensive research and application.
Chemical Reactions Analysis
Types of Reactions: Neodysidenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Neodysidenin has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound to study the behavior of trichloroleucine peptides and their interactions with various reagents.
Industry: While industrial applications are limited due to the compound’s availability, this compound’s unique properties make it a candidate for further exploration in various industrial processes.
Mechanism of Action
Neodysidenin exerts its effects by selectively inhibiting platelet-type 12-human lipoxygenase. The compound competes with the natural substrate of the enzyme, leading to a reduction in the production of pro-inflammatory mediators . This selective inhibition is achieved through the unique chemical scaffold of this compound, which allows it to bind specifically to the active site of the enzyme.
Comparison with Similar Compounds
Alpha-mangostin: A natural product and caspase-3 pathway inhibitor, also a selective inhibitor of lipoxygenases.
Michellamine B: A potent but non-selective inhibitor of lipoxygenases, known for its antiviral properties.
Uniqueness of Neodysidenin: this compound stands out due to its selective inhibition of platelet-type 12-human lipoxygenase, which is not commonly observed in other similar compounds. Its unique chemical scaffold and selective binding to the enzyme’s active site make it a valuable tool for studying lipoxygenase-related processes and developing targeted therapeutic agents .
Properties
Molecular Formula |
C17H23Cl6N3O2S |
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Molecular Weight |
546.2 g/mol |
IUPAC Name |
(2S,4S)-5,5,5-trichloro-N,4-dimethyl-N-[(1R)-1-(1,3-thiazol-2-yl)ethyl]-2-[[(3S)-4,4,4-trichloro-3-methylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C17H23Cl6N3O2S/c1-9(16(18,19)20)7-12(25-13(27)8-10(2)17(21,22)23)15(28)26(4)11(3)14-24-5-6-29-14/h5-6,9-12H,7-8H2,1-4H3,(H,25,27)/t9-,10-,11+,12-/m0/s1 |
InChI Key |
MBVQTLXBQHZLRO-YFKTTZPYSA-N |
Isomeric SMILES |
C[C@@H](C[C@@H](C(=O)N(C)[C@H](C)C1=NC=CS1)NC(=O)C[C@H](C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
CC(CC(C(=O)N(C)C(C)C1=NC=CS1)NC(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Synonyms |
neodysidenin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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